molecular formula C9H5NO4 B1585612 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid CAS No. 20262-55-9

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

Cat. No.: B1585612
CAS No.: 20262-55-9
M. Wt: 191.14 g/mol
InChI Key: ARRQNZZBVOIEQQ-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s imide group can form hydrogen bonds and other interactions with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

1,3-Dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological behavior.

Properties

IUPAC Name

1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-7-5-2-1-4(9(13)14)3-6(5)8(12)10-7/h1-3H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRQNZZBVOIEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066585
Record name Trimellitimide
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Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20262-55-9
Record name Trimellitimide
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Record name Trimellitimide
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Record name Trimellitimide
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Record name 1H-Isoindole-5-carboxylic acid, 2,3-dihydro-1,3-dioxo-
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Record name Trimellitimide
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Record name 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
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Record name TRIMELLITIMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Trimellitimide?

A1: Trimellitimide has the molecular formula C9H5NO4 and a molecular weight of 191.14 g/mol. []

Q2: What spectroscopic data is available for Trimellitimide?

A2: Researchers commonly use FTIR and 1H-NMR spectroscopy to characterize Trimellitimide and its derivatives. [, , , , , , , , ]

Q3: What is the significance of the carboxylic acid dimer formation in Trimellitimide?

A3: Trimellitimide molecules form carboxylic acid dimers through hydrogen bonding. These dimers can be further linked through hydrogen bonding via the "phthalimido" groups, creating infinite chains. []

Q4: How can Trimellitimide be used to modify epoxy resins?

A4: Poly(ester imide)s containing Trimellitimide moieties have been successfully used to enhance the toughness of epoxy resins. For instance, incorporating poly(ethylene phthalate-co-ethylene N-(1,4-phenylene) trimellitimide dicarboxylate)s (PESIs) with varying Trimellitimide (TI) units (10-20 mol%) into bisphenol-A diglycidyl ether epoxy resin cured with 4,4′-diaminodiphenyl sulfone (DDS) resulted in a significant increase (up to 55%) in fracture toughness (KIC) without compromising other mechanical properties. []

Q5: Can Trimellitimide be used to modify bismaleimide resins?

A5: Yes, similar to epoxy resins, poly(ester imide)s containing Trimellitimide units can also modify bismaleimide resins. Research shows that incorporating poly[ethylene phthalate-co-ethylene N-(1,4-phenylene)trimellitimide dicarboxylate]s with 20–40 mol% TI units, or poly[trimethylene phthalate-co-trimethylene N-(1,4-phenylene)trimellitimide dicarboxylate]s (PESIP) with 20 mol% TI unit can effectively reduce the brittleness of bismaleimide resins while maintaining flexural properties. []

Q6: What role does Trimellitimide play in the synthesis of poly(amide-imide)s?

A6: Trimellitimide acts as a key monomer in synthesizing poly(amide-imide)s (PAIs). Reacting bis(trimellitimide)s, derived from Trimellitimide and various diamines, with other aromatic diamines produces PAIs with desirable properties like high thermal stability, good solubility, and excellent film-forming ability. [, , , , , , , ]

Q7: How does the incorporation of Trimellitimide influence the thermal properties of polymers?

A7: Incorporating Trimellitimide generally enhances the thermal stability of polymers. For example, PAIs synthesized with Trimellitimide units often exhibit high glass transition temperatures (Tg) and high decomposition temperatures, making them suitable for high-temperature applications. [, , , , , , ]

Q8: How does Trimellitimide contribute to the solubility of polymers?

A8: The presence of Trimellitimide can improve the solubility of polymers in organic solvents. For instance, PAIs incorporating Trimellitimide often exhibit good solubility in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), making them easier to process. [, , , , , , ]

Q9: Can Trimellitimide-based polymers be used for adhesive applications?

A9: Yes, research shows that epoxy-imide resins synthesized from epoxy resins like Araldite® GY 250/Araldite® EPN 1138 and N-(4- and 3-carboxyphenyl)trimellitimides demonstrate good adhesive properties, maintaining significant lap shear strength even at elevated temperatures (up to 150°C). [, ]

Q10: What is the role of Trimellitimide in the formation of liquid crystalline polymers?

A10: Trimellitimide can be incorporated into the backbone of polyesters to create liquid crystalline polymers (LCPs). These LCPs often exhibit smectic phases, and the specific type of smectic phase formed depends on factors like the spacer length and the substituents on the Trimellitimide unit. [, , , , ]

Q11: How does the presence of sulfur analogs affect the liquid crystalline properties of Trimellitimide derivatives?

A11: Replacing the oxygen atoms in the imide ring of Trimellitimide derivatives with sulfur atoms can significantly alter their liquid crystalline properties. While imide-based compounds often show no liquid crystalline behavior or exhibit smectic phases, the corresponding thioimides tend to exhibit monotropic SmA phases. []

Q12: Have there been computational studies on Trimellitimide and its derivatives?

A12: Yes, quantum mechanical calculations, including AM1 and ZINDO/S methods, have been employed to investigate the charge transfer (CT) interactions of N-(4-carboxyphenyl)trimellitimide dibutyl ester in various organic solvents. []

Q13: What are the potential applications of Trimellitimide-based polymers in high-performance materials?

A13: Trimellitimide-based polymers, particularly PAIs, hold promise for various high-performance applications. Their excellent thermal stability, good solubility, and film-forming capabilities make them suitable for use as films, coatings, and molding compounds in industries demanding high-temperature resistance and good mechanical properties. [, , , , , , , , , , ]

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